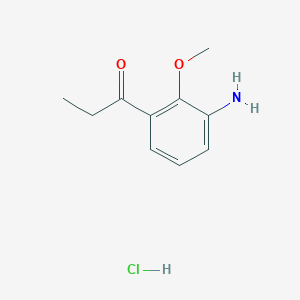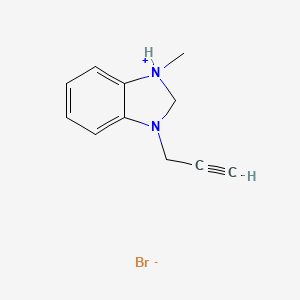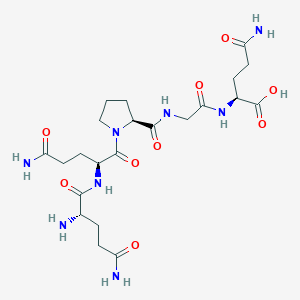
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- is a peptide compound composed of multiple amino acids, including L-glutamine, L-glutaminyl, L-prolyl, and glycyl
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the peptide into individual amino acids.
Oxidation: Oxidative conditions can modify specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Deamidation: The amide groups in glutamine residues can undergo deamidation to form glutamic acid.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Deamidation: Mild acidic or basic conditions.
Major Products
Hydrolysis: Individual amino acids (L-glutamine, L-glutaminyl, L-prolyl, glycyl).
Oxidation: Oxidized amino acid residues.
Deamidation: Glutamic acid.
科学研究应用
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in cellular metabolism and protein interactions.
Medicine: Explored for potential therapeutic applications, including wound healing and immune modulation.
Industry: Utilized in the production of bioactive peptides and as a flavor enhancer in the food industry
作用机制
The mechanism of action of L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- involves its interaction with specific molecular targets and pathways:
Cellular Metabolism: L-glutamine serves as a key energy source for rapidly dividing cells, such as enterocytes and immune cells.
Protein Synthesis: The peptide can be incorporated into proteins, influencing their structure and function.
Immune Modulation: L-glutamine and its derivatives play a role in modulating immune responses by supporting lymphocyte proliferation and function.
相似化合物的比较
Similar Compounds
L-Glutamine: A single amino acid with similar metabolic roles.
L-Glutaminyl-L-glutaminyl: A dipeptide with comparable properties.
L-Prolylglycyl: A dipeptide with distinct structural features.
属性
CAS 编号 |
875121-01-0 |
|---|---|
分子式 |
C22H36N8O9 |
分子量 |
556.6 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H36N8O9/c23-11(3-6-15(24)31)19(35)29-12(4-7-16(25)32)21(37)30-9-1-2-14(30)20(36)27-10-18(34)28-13(22(38)39)5-8-17(26)33/h11-14H,1-10,23H2,(H2,24,31)(H2,25,32)(H2,26,33)(H,27,36)(H,28,34)(H,29,35)(H,38,39)/t11-,12-,13-,14-/m0/s1 |
InChI 键 |
UZVYTCVFBRRXJM-XUXIUFHCSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


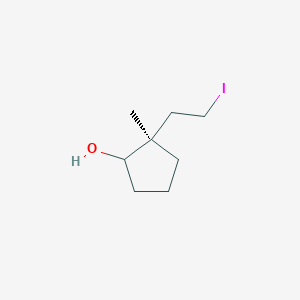
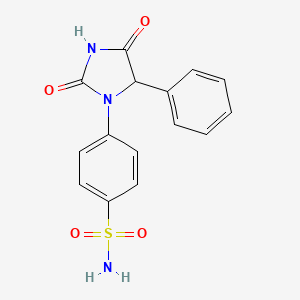
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
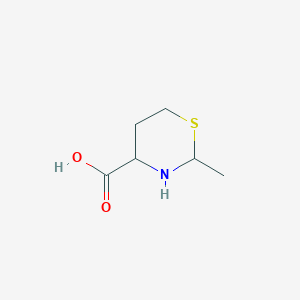
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)



